3,5-bis(4-bromophenyl)-4-methyl-1-phenyl-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of two bromophenyl groups, a methyl group, and a phenyl group attached to the pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-methyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 4-bromoacetophenone with phenylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or aryl-alkene derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids or alkenes in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include substituted pyrazoles, oxidized or reduced pyrazole derivatives, and coupled biaryl or aryl-alkene compounds.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Agriculture: It can be employed in the development of agrochemicals, such as herbicides and fungicides.
Biological Studies: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-methyl-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s structure allows it to fit into the active sites of these proteins, blocking their function and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole
- 3,5-bis(4-methylphenyl)-4-methyl-1-phenyl-1H-pyrazole
- 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-4-methyl-1-phenyl-1H-pyrazole is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization through substitution reactions
Properties
Molecular Formula |
C22H16Br2N2 |
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Molecular Weight |
468.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C22H16Br2N2/c1-15-21(16-7-11-18(23)12-8-16)25-26(20-5-3-2-4-6-20)22(15)17-9-13-19(24)14-10-17/h2-14H,1H3 |
InChI Key |
GTBPWOHNPFVCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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